4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluorophenyl)benzamide
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Overview
Description
Scientific Research Applications
One such related compound is synthesized acylthioureas that have been shown to interact with bacterial cells both in free and adherent states. These compounds demonstrate significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biological Evaluation and Potential Applications
Another related study discusses the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derivatives that possess potential biological applications. These compounds were screened against various human recombinant alkaline phosphatases and recombinant human and rat ecto-5′-nucleotidases. The findings from this study underline the potential of benzamide derivatives in medicinal chemistry, especially due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Properties in Non-Centrosymmetric Environments
Further, the properties of benzamides in non-centrosymmetric environments have been studied. For instance, 4-Fluoro-N-(2-fluorophenyl) benzamide, a compound structurally similar to the one , has been analyzed for its dimorphic behavior. This behavior, influenced by strong N-H···O hydrogen bonds and weak but highly directional C-H···F interactions, illustrates the intricate nature of molecular interactions and how they affect the material properties. This property is crucial for applications in crystal engineering and material sciences (Chopra & Row, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-17-7-9-18(10-8-17)23-21(25)16-5-11-19(12-6-16)28(26,27)24-14-13-15-3-1-2-4-20(15)24/h1-12H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYWHEQIUDLJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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